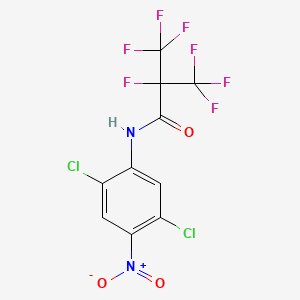
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including amide, nitro, chloro, and fluoro groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dichloro-4-nitroaniline with a fluorinated acyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also incorporate efficient purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, to form corresponding oxo derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 2,5-dichloro-4-aminophenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxo derivatives at the amide group.
Aplicaciones Científicas De Investigación
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichloro-4-nitroaniline: Shares the dichloro and nitro groups but lacks the fluorinated amide structure.
N-(4,5-Dichloro-2-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of the fluorinated propanamide group.
Uniqueness
Propanamide, N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)- is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
105923-43-1 |
|---|---|
Fórmula molecular |
C10H3Cl2F7N2O3 |
Peso molecular |
403.03 g/mol |
Nombre IUPAC |
N-(2,5-dichloro-4-nitrophenyl)-2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C10H3Cl2F7N2O3/c11-3-2-6(21(23)24)4(12)1-5(3)20-7(22)8(13,9(14,15)16)10(17,18)19/h1-2H,(H,20,22) |
Clave InChI |
SXDBUDJENJXVBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)NC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


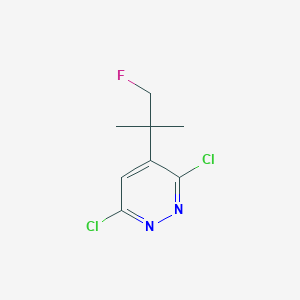

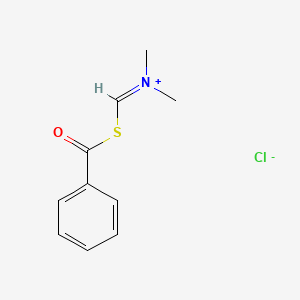

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

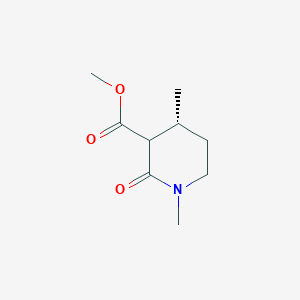
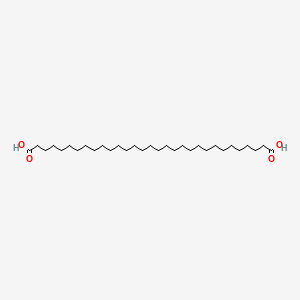
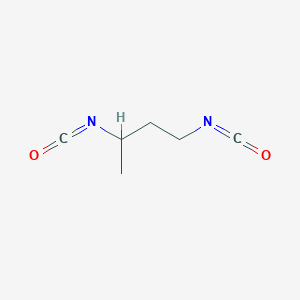
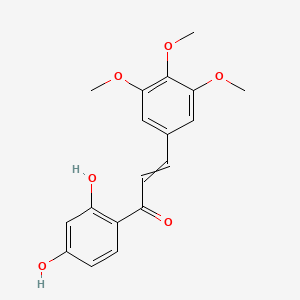
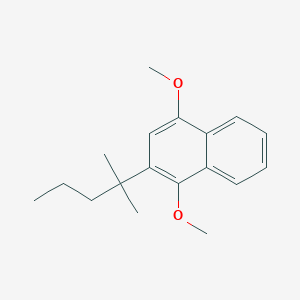
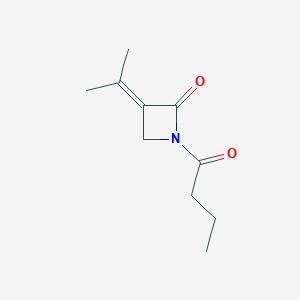

![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
